Tyr-pro-phe-pro-gly Tyr-pro-phe-pro-gly beta-Casomorphin 5 is an opioid receptor agonist, is a member of the β-casomorphin peptide family derived from β-casein. β-casomorphins are used to study their differential effects on processes such as hyperglycemia, oxidative stress, opioid signalling and immunosuppression.
Brand Name: Vulcanchem
CAS No.: 72122-63-5
VCID: VC0521021
InChI: InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
Molecular Formula: C30H37N5O7
Molecular Weight: 579.6 g/mol

Tyr-pro-phe-pro-gly

CAS No.: 72122-63-5

Cat. No.: VC0521021

Molecular Formula: C30H37N5O7

Molecular Weight: 579.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tyr-pro-phe-pro-gly - 72122-63-5

Specification

CAS No. 72122-63-5
Molecular Formula C30H37N5O7
Molecular Weight 579.6 g/mol
IUPAC Name 2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Standard InChI InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1
Standard InChI Key PKKIDZFGRQACGB-QORCZRPOSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Composition

TPPPG has the molecular formula C₃₀H₃₇N₅O₇ and a molecular weight of 579.65 g/mol . The peptide backbone adopts a β-turn conformation stabilized by proline residues, which restrict rotational freedom and enhance structural rigidity . This conformation is critical for its interactions with biological targets, such as opioid receptors and enzymes.

Table 1: Structural Properties of TPPPG

PropertyValueSource
Molecular FormulaC₃₀H₃₇N₅O₇
Molecular Weight579.65 g/mol
Key Structural Motifsβ-turn stabilized by Pro residues
Isoelectric Point (pI)~5.8 (predicted)

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS)

TPPPG is synthesized via SPPS using Fmoc/t-Bu chemistry, achieving yields of 60–75% . Post-synthesis purification involves reverse-phase HPLC (C18 columns) with gradient elution (10–50% acetonitrile), yielding >95% purity .

Enzymatic Degradation

The peptide is susceptible to cleavage by dipeptidyl peptidase-IV (DPP-IV), which hydrolyzes the Tyr-Pro bond, generating bioactive fragments like Tyr-Pro and Phe-Pro-Gly . This degradation pathway influences its pharmacokinetic profile, limiting its half-life in vivo.

Table 2: Synthesis Parameters

ParameterValueSource
Synthesis MethodSPPS (Fmoc/t-Bu)
Purification TechniqueRP-HPLC (C18)
Enzymatic CleavageDPP-IV (Tyr↓Pro bond)

Biological Activities

Opioid Receptor Modulation

TPPPG binds preferentially to μ-opioid receptors (MOR) with moderate affinity (IC₅₀ = 1.9 nM for related peptides) . Substitutions at Pro4 (e.g., D-Pro or D-pipecolic acid) enhance analgesic potency by 10-fold compared to morphine in rodent models .

Immunomodulatory Effects

Structural analogs of TPPPG, such as Tyr-Gly-Pro-Gly-Phe-Pro, exhibit immunosuppressive activity, reducing plaque-forming cell (PFC) counts by 70% in murine models . The Val2 and Leu4 residues in the parent peptide are critical for immunostimulation, while their substitution converts the peptide into an immunosuppressant .

Metabolic Regulation

TPPPG enhances glucose uptake in L6 myotubes by activating AMPK and promoting GLUT4 translocation to the plasma membrane. This effect is comparable to insulin, suggesting potential applications in diabetes management.

Table 3: Key Biological Activities

ActivityMechanismEfficacySource
Analgesiaμ-opioid receptor activationEC₅₀ = 15 μM
ImmunosuppressionInhibition of PFC formation70% reduction
Glucose UptakeAMPK/GLUT4 activation2-fold increase

Pharmacological Applications

Pain Management

TPPPG derivatives, such as Deprolorphin (D-Pro4 analog), show prolonged analgesic effects in guinea pig ileum assays, with a duration exceeding 4 hours . These peptides avoid opioid-related side effects like respiratory depression, making them candidates for non-addictive pain therapies .

Neuroprotection

In murine models, TPPPG ameliorates scopolamine-induced amnesia at low doses (0.5 μg, i.c.v.), while higher doses (10 μg) impair memory retention . This dual effect highlights its dose-dependent modulation of central opioid pathways .

Research Advancements

Structural Modifications

Cyclic analogs of TPPPG, such as H-Tyr-c[-D-Orn-2-Nal-D-Pro-Xaa-], exhibit enhanced receptor affinity (Kᵢ = 2.1 nM for MOR) and metabolic stability . N-methylation of Phe3 further reduces enzymatic degradation, extending plasma half-life to >2 hours .

Clinical Trials

Preliminary studies on TPPPG analogs (e.g., AYPGKF-NH₂) demonstrate efficacy in PAR4 receptor activation, reducing thrombus formation by 50% in human platelets . These findings position TPPPG-derived peptides as antithrombotic agents .

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